Uracil arabinose-3'-phosphate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H13N2O9P |
|---|---|
Molecular Weight |
324.18 g/mol |
IUPAC Name |
[(2R,3S,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C9H13N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h1-2,4,6-8,12,14H,3H2,(H,10,13,15)(H2,16,17,18)/t4-,6+,7-,8-/m1/s1 |
InChI Key |
FOGRQMPFHUHIGU-PXBUCIJWSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O |
Origin of Product |
United States |
Biological Roles, Enzymatic Interactions, and Proposed Functions of Uracil Arabinose 3 Phosphate
General Participation in Nucleotide Metabolism and Enzyme Interactions
Uracil (B121893) arabinose-3'-phosphate, also known as arabinouridine 3'-phosphate (araUMP), is a pyrimidine (B1678525) nucleotide analog. nih.govdrugbank.com As a structural variant of the canonical ribonucleotide uridine (B1682114) 3'-monophosphate (3'-UMP), its biological relevance is primarily understood through its interactions with enzymes that handle standard nucleotides. Nucleotides are fundamental to numerous cellular processes, serving as the building blocks for DNA and RNA, energy currency, and signaling molecules. nih.govbritannica.com Cells synthesize nucleotides through de novo pathways, which build the molecules from simpler precursors, or through salvage pathways, which recycle pre-existing bases and nucleosides. fiveable.me
Uracil-containing nucleotides like UTP and UDP are crucial intermediates in the synthesis of other pyrimidines and their sugar conjugates are essential for processes like glycogen (B147801) biosynthesis and glycosylation. nih.gov Enzymes in these pathways, such as phosphorylases and kinases, often exhibit a degree of promiscuity, allowing them to interact with nucleotide analogs. Uracil arabinose-3'-phosphate, with its non-natural arabinose sugar moiety, serves as a valuable chemical probe to investigate the active sites and catalytic mechanisms of such enzymes, particularly ribonucleases. nih.gov Its participation in metabolism is not as a standard intermediate but rather as an inhibitor or a tool for studying enzymatic reactions involving natural nucleotides.
Specific Enzymatic Interactions and Recognition Mechanisms
The unique stereochemistry of the arabinose sugar in this compound dictates its specific interactions with nucleotide-binding enzymes.
Ribonuclease A (RNase A), a well-studied pancreatic enzyme that cleaves single-stranded RNA, has been a key target for understanding interactions with this compound. Studies have shown that this compound (araUMP) binds to RNase A with a higher affinity—three to seven times greater—than its natural counterpart, uridine 3'-phosphate (3'-UMP), or 2'-deoxyuridine (B118206) 3'-phosphate (dUMP). nih.gov This enhanced affinity is partly attributed to the phosphoryl group of araUMP (pKa = 5.9) being more anionic at physiological pH compared to that of dUMP (pKa = 6.3). nih.gov
X-ray crystallography of the RNase A-araUMP complex, determined at a resolution of less than 1.7 Å, provides atomic-level detail of the interaction. nih.govpdbj.org In the complex, the uracil base and the phosphate (B84403) group bind to the enzyme in a position nearly identical to that of natural substrates. nih.gov However, unlike 3'-UMP, araUMP binds with its furanose ring in the preferred pucker conformation, and its 2'-hydroxyl group is exposed to the solvent. nih.gov These structural findings highlight how non-natural furanose rings can be exploited to create more potent inhibitors for RNase A. nih.govpdbj.org
Bovine Seminal Ribonuclease (BS-RNase) is a homodimeric enzyme from the same superfamily as RNase A, known for its antitumor and immunosuppressive properties. proteopedia.orgrcsb.org this compound (referred to as UA3 in PDB entry 3DJP) has been used in crystallographic studies to map the enzyme's active site. rcsb.org These studies are part of a broader effort to design potent and specific inhibitors of BS-RNase by understanding how various pyrimidinyl phosphonucleotides bind. proteopedia.orgrcsb.orgresearchgate.net
The binding of this compound and other similar nucleotides helps to define the architecture of the enzyme's active site. rcsb.orgnih.gov While detailed kinetic data for this compound specifically is part of a larger study, related phosphonucleotides have been shown to be potent inhibitors of BS-RNase. For instance, cytidine (B196190) 3'-phosphate (C3'p) was identified as the most potent inhibitor among those tested, with a Ki value of 22 µM. proteopedia.orgrcsb.org This indicates that the 3'-phosphate nucleotide scaffold, which this compound shares, is effective for binding and inhibiting this class of enzymes. researchgate.net
This compound primarily functions as an enzyme inhibitor rather than a substrate for product formation in the context of ribonucleases like RNase A and BS-RNase. Its structural features, particularly the arabinose sugar, allow it to bind to the active site, but it is not processed in the same way as a standard RNA substrate.
The affinity of this compound for RNase A is significantly higher than that of the natural nucleotide 3'-UMP. This strong binding prevents the enzyme from processing its natural substrates, effectively inhibiting its function. The interaction is a prime example of competitive inhibition, where the analog competes with the substrate for the same binding site. Research has focused on its utility as an inhibitor and a structural probe, confirming its role in binding and occupying the active site without leading to a typical catalytic turnover and product release. nih.gov
| Compound | Enzyme | Key Finding | Reference |
|---|---|---|---|
| This compound (araUMP) | Ribonuclease A | 3- to 7-fold higher affinity than 3'-UMP. Binds with furanose ring in preferred pucker. | nih.gov |
| This compound (UA3) | Bovine Seminal Ribonuclease (BS-RNase) | Used in X-ray crystallography to map the active site. | rcsb.org |
| Cytidine 3'-phosphate (C3'p) | Bovine Seminal Ribonuclease (BS-RNase) | Potent inhibitor with a Ki value of 22 µM. | proteopedia.orgrcsb.org |
Binding and Inhibition Studies with Bovine Seminal Ribonuclease (BS-RNase)
Regulatory Roles of Arabinose Phosphates in Cellular Metabolism
While this compound is primarily studied as a synthetic inhibitor, the related metabolite arabinose-5-phosphate (B10769358) has known regulatory functions, particularly in organisms with a Calvin cycle.
In microbes, metabolic regulation is crucial to prevent futile cycles and ensure efficient resource allocation. Organisms utilizing the Calvin cycle for carbon fixation appear to actively avoid the accumulation of certain metabolites that can interfere with the cycle's operation. plos.orgnih.gov One such metabolite is arabinose-5-phosphate (A5P). plos.orgresearchgate.net
Genomic comparison studies have revealed a negative correlation between the presence of the Calvin cycle and the enzyme arabinose-5-phosphate isomerase (Api), which catalyzes the conversion of ribulose-5-phosphate (a Calvin cycle intermediate) to arabinose-5-phosphate. plos.orgplos.org This suggests that Calvin cycle-positive organisms may downregulate or avoid arabinose metabolism. nih.govresearchgate.net The interference from A5P occurs through two primary mechanisms:
Substrate Competition : The production of A5P diverts ribulose-5-phosphate away from the Calvin cycle, where it is the essential substrate for phosphoribulokinase (Prk), a key enzyme in the cycle. plos.orgresearchgate.net
Enzyme Inhibition : Arabinose-5-phosphate has been demonstrated to be an inhibitor of two other important enzymes that connect to the Calvin cycle: ribose-5-phosphate (B1218738) isomerase and transaldolase. plos.orgplos.orgresearchgate.net
This negative regulatory loop highlights the intricate metabolic balancing required in cells and demonstrates how a sugar phosphate like A5P can exert significant control over a central metabolic pathway like the Calvin cycle. plos.org
| Affected Enzyme | Mechanism of Interference | Consequence for Calvin Cycle | Reference |
|---|---|---|---|
| Phosphoribulokinase (Prk) | Substrate competition (diverts Ribulose-5-Phosphate) | Reduced substrate for a key Calvin cycle step. | plos.orgresearchgate.net |
| Ribose-5-phosphate isomerase | Inhibition by A5P | Disruption of pentose (B10789219) phosphate pathway flux into the Calvin cycle. | plos.orgplos.org |
| Transaldolase | Inhibition by A5P | Disturbance of the regenerative phase of the Calvin cycle. | plos.orgplos.org |
Genetic Regulatory Adaptations Associated with Arabinose Metabolism
The metabolism of the five-carbon sugar L-arabinose in bacteria, particularly Escherichia coli, is a classic model for understanding gene regulation. This process is controlled by the arabinose operon, also known as the ara operon. numberanalytics.com This operon includes a set of genes that code for the enzymes necessary to break down L-arabinose. numberanalytics.com The regulation ensures that these enzymes are only produced when arabinose is available as a nutrient source, preventing wasteful energy expenditure by the cell. numberanalytics.com
The key components of the arabinose operon are:
Structural Genes: araB, araA, and araD encode for three metabolic enzymes: L-ribulokinase, L-arabinose isomerase, and L-ribulose-5-phosphate-4-epimerase, respectively. These enzymes sequentially convert L-arabinose into D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. numberanalytics.comnih.govfrontiersin.org
Regulatory Gene and Protein: The araC gene produces the AraC protein, which is the primary regulator of the operon. numberanalytics.com The AraC protein functions as both a repressor (turning the operon off) and an activator (turning the operon on). researchgate.net
Regulatory DNA Sequences: These include the promoter regions and operator sites where RNA polymerase and the AraC protein bind. numberanalytics.com
In the absence of arabinose, the AraC protein adopts a conformation that causes it to bind to two separate DNA sites, araO and araI. This binding creates a DNA loop, which physically blocks RNA polymerase from accessing the promoter of the structural genes, thereby repressing transcription. numberanalytics.com When arabinose is present, it acts as an inducer, binding directly to the AraC protein. researchgate.net This binding event triggers a conformational change in AraC, causing it to release the distant operator site and bind to a different site near the promoter. numberanalytics.com In this new state, the AraC-arabinose complex helps recruit RNA polymerase to the promoter, activating the transcription of the araBAD genes. researchgate.net This dual-function regulatory system allows for tight control over arabinose metabolism, enabling the bacteria to adapt efficiently to changes in their environment. numberanalytics.com
Integration into Modified Nucleic Acid Structures
Arabinose-based nucleotides, including derivatives of uracil arabinose, are important components in the field of synthetic biology for creating artificial nucleic acid structures with novel properties.
Xenobiotic nucleic acids (XNAs) are synthetic polymers that are functionally and structurally analogous to DNA and RNA but are built from unnatural components. wikipedia.org These can include modified sugars, backbones, or nucleobases. mdpi.com Arabinose, as an epimer (a stereoisomer that differs at only one chiral center) of ribose, is a key sugar used in constructing certain XNAs. wisc.edu
The synthesis of XNAs often requires precursor molecules known as nucleoside triphosphates. wikipedia.orgnih.gov Research has demonstrated the biocatalytic synthesis of C-nucleoside phosphates using pentose 5-phosphates, including D-arabinose 5-phosphate, and a pyrimidine nucleobase like uracil. nih.gov These enzymatically produced C-nucleotide triphosphates can then be incorporated into nucleic acid chains by polymerases, paving the way for the creation of XNAs with arabinose-based backbones. nih.gov These synthetic genetic polymers have a wide range of potential applications, from therapeutics to catalysts. wikipedia.org
Arabinonucleic acid (ANA) and its derivative, 2'-fluoroarabinonucleic acid (FANA), are XNAs where the standard ribose sugar is replaced by arabinose or 2'-fluoroarabinose, respectively. wisc.edu The stereochemical change at the 2' position of the sugar has a significant impact on the conformation of the nucleic acid duplex. acs.org
Unlike the C3'-endo sugar pucker typical of A-form RNA, the sugars in ANA and FANA adopt different conformations when paired with RNA. researchgate.net Structural studies, including NMR and X-ray crystallography, have shown that FANA sugars prefer an O4'-endo (East) pucker. nih.gov ANA residues can also adopt this conformation, but they show more variability and can exhibit a C1'-exo pucker, which is considered intermediate between A- and B-form helices. wisc.edunih.gov
These conformational preferences have critical functional consequences:
Duplex Stability: FANA forms significantly more stable duplexes with RNA compared to ANA. nih.gov The electronegative fluorine in FANA contributes to this increased stability. glenresearch.com
RNase H Activity: A key feature of ANA/RNA and FANA/RNA duplexes is their ability to be recognized and cleaved by RNase H, an enzyme that specifically degrades the RNA strand of a DNA/RNA hybrid. acs.org This is a desirable property for antisense therapeutic applications. FANA is generally preferred by RNase H over ANA. nih.gov The ability of these XNAs to adopt a conformation that is neither canonical A-form nor B-form appears to be a key determinant for enzyme recognition. acs.orgnih.gov
The structural differences between ANA and FANA, driven by the arabinose sugar, directly influence their binding affinity to RNA and their processing by cellular enzymes, making them valuable tools for genetic research and drug development. nih.gov
As a Building Block for Xenobiotic Nucleic Acids (XNAs)
Association with Bacterial Cell Components
Derivatives of arabinose are integral to the structure of the outer membrane in certain bacteria, highlighting a fundamental biological role beyond simple metabolism.
In Gram-negative bacteria, the outer membrane is a crucial protective barrier, with an outer leaflet composed primarily of lipopolysaccharide (LPS). nih.gov A key and essential sugar component of the inner core of LPS is 3-deoxy-D-manno-octulosonate (KDO). asm.org The biosynthetic pathway for KDO begins with D-arabinose 5-phosphate (A5P). nih.gov
A5P is produced from the pentose phosphate pathway intermediate D-ribulose 5-phosphate by the enzyme D-arabinose-5-phosphate isomerase (API). researchgate.netmdpi.com In E. coli, there are two known genes, kdsD and gutQ, that encode for API enzymes. mdpi.com The A5P is then converted into KDO, which is subsequently attached to Lipid A, the hydrophobic anchor of LPS. nih.govasm.org The resulting KDO₂-Lipid A structure is the minimal LPS component required for the viability of most Gram-negative bacteria under laboratory conditions. nih.gov Because KDO is essential for the integrity of the bacterial outer membrane, the enzymes in its biosynthetic pathway, including API which produces A5P, are considered potential targets for the development of new antibiotics. asm.org
Structural Characterization and Conformational Analysis of Uracil Arabinose 3 Phosphate and Its Complexes
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique that provides detailed information about the structure, dynamics, and chemical environment of molecules at the atomic level. Its application has been crucial in understanding the nuanced characteristics of uracil (B121893) arabinose-3'-phosphate.
Determination of Sugar Pucker Conformation
Research has shown that for arabinonucleotides, the position of the phosphate (B84403) group significantly influences the preferred sugar pucker. oup.com Unlike natural ribonucleotides which predominantly favor a C3'-endo conformation, arabinonucleotides exhibit more complex behavior. The presence of the phosphate group at the 3' position in an arabinose derivative can cause the furanose conformation to shift from an N-type to an S-type pucker. oup.com This change ensures a pseudo-axial position of the reacting group, which can be optimal for certain enzymatic interactions. oup.com In contrast, arabinonucleotides can also adopt an O4'-endo (Eastern) conformation in certain duplex contexts. acs.org The preference for a C2'-endo pucker in arabinonucleosides is also influenced by the potential for intramolecular hydrogen bonding between the 2'-hydroxyl group and the 5'-oxygen. acs.org
Table 1: Sugar Pucker Preferences in Different Nucleoside Analogs
| Nucleoside/Analog | Predominant Conformation | Notes | Reference |
|---|---|---|---|
| Arabinonucleotide with 3'-phosphate | S-type (C2'-endo) | The 3'-phosphate group induces a conformational change from N- to S-type. | oup.com |
| Arabinonucleotide (general) | C2'-endo | Preference attributed to potential intramolecular hydrogen bonding. | acs.org |
| Ribonucleotides (RNA) | N-type (C3'-endo) | The 2'-OH group restricts the conformation. | pnas.org |
| Deoxyribonucleotides (DNA) | S-type (C2'-endo) | Lacks the 2'-OH group, allowing for greater flexibility. | pnas.org |
| Arabinoguanosine (in a duplex) | C2'-endo | Observed in a crystal structure of a primer-template complex. | acs.org |
Elucidation of Structural Dynamics at the Atomic Level
NMR spectroscopy is uniquely suited for studying the dynamic nature of biomolecules over a wide range of timescales. embo.org Techniques such as the analysis of relaxation parameters (T1, T2) and the Nuclear Overhauser Effect (NOE) provide atomic-resolution insights into molecular motions. chemie-brunschwig.ch For a molecule like uracil arabinose-3'-phosphate, these methods can characterize the flexibility of the glycosidic bond (connecting the uracil base to the sugar), the pseudorotational motion of the sugar ring, and the rotational freedom of the phosphate group. researchgate.net
These dynamics are functionally significant. For instance, the conformational flexibility of the sugar-phosphate backbone, which can be mapped by NMR, affects how the nucleotide fits into an enzyme's active site or how it interacts with other nucleic acid strands. embo.org The use of stable isotope labeling, such as with ¹³C and ¹⁵N, further enhances the resolution of NMR studies, allowing for the detailed investigation of structure and dynamics even in large protein-nucleotide complexes. ckisotopes.com
NMR-Based Metabolomic Analysis in Biological Systems
NMR-based metabolomics is a systems biology approach used to obtain a quantitative profile of the small molecules (metabolites) in a biological sample, such as urine or serum. nih.gov This provides a functional readout of the physiological state of an organism. High-throughput quantitative NMR metabolomics platforms have been developed to analyze large numbers of samples for epidemiological studies. researchgate.net
Within this framework, signals from various metabolites can be identified and quantified. Studies have successfully identified and quantified the components of this compound, namely uracil and arabinose, in biological fluids like urine. researchgate.netmdpi.com While the direct detection of the intact phosphorylated compound in metabolomics surveys is less commonly reported, the presence and concentration of its constituents provide valuable information about relevant metabolic pathways, such as pentose (B10789219) and glucuronate interconversions. researchgate.net The ability of NMR to detect these precursors underscores its potential for monitoring the metabolic pathways in which this compound may be involved.
Application of X-ray Crystallography
X-ray crystallography is a definitive method for determining the precise three-dimensional atomic coordinates of a molecule or its complexes. By analyzing the diffraction pattern of X-rays passing through a crystal of the substance, a detailed electron density map can be generated, revealing its molecular architecture.
Determination of Three-Dimensional Structures of this compound in Enzyme Complexes
While a specific crystal structure of this compound in an enzyme complex is not available in the Protein Data Bank (PDB), the structure of the closely related inhibitor, uridine (B1682114) 3'-phosphate (U3'p), has been solved in complex with Bovine Seminal Ribonuclease (BS-RNase). rcsb.org This enzyme is a member of the pancreatic RNase A superfamily, and the study of its complexes with nucleotide inhibitors like U3'p is crucial for mapping its active site. rcsb.org
In the determined structure (PDB ID: 3DJP), the U3'p molecule is bound within the enzyme's active site. rcsb.org Similarly, crystal structures of RNA primers terminated with an arabinonucleotide (specifically, arabino-guanosine) have been determined, showing the sugar in a C2'-endo conformation and forming standard Watson-Crick base pairs. acs.org These structures provide a reliable model for how this compound would likely bind, with the key difference being the stereochemistry at the 2' carbon of the sugar. The arabinose sugar would present its 2'-hydroxyl group in an 'up' or trans position relative to the base, which would alter the specific hydrogen bonding network within an enzyme's active site compared to the 'down' or cis hydroxyl of a ribose sugar.
Insights into Conformational Preferences and Intermolecular Interactions
X-ray crystal structures provide unparalleled insights into the conformational preferences of a molecule and its non-covalent interactions with its environment. In the case of nucleotide-enzyme complexes, this includes hydrogen bonds, electrostatic interactions, and base stacking.
From the analysis of related structures, such as Uridine 3'-phosphate bound to BS-RNase, we can infer the likely interactions for this compound. rcsb.org The phosphate group typically forms strong salt-bridge interactions with positively charged residues (like lysine (B10760008) or arginine) in the active site. The uracil base is often recognized by specific hydrogen bonds involving its keto and amide groups, while the sugar moiety interacts with another set of residues. The crystal structure of an arabino-G-terminated primer further reveals that the arabinose sugar is well-ordered and that the terminal nucleotide can form stable base-pairing interactions. acs.org
Table 2: Predicted Intermolecular Interactions for this compound in an Enzyme Active Site (Based on Analogous Structures)
| Molecular Moiety | Type of Interaction | Potential Interacting Partner (in Enzyme) | Reference |
|---|---|---|---|
| Phosphate Group | Electrostatic (Salt Bridge), Hydrogen Bonds | Positively charged residues (e.g., Lys, Arg), His | rcsb.org |
| Uracil Base | Hydrogen Bonds, Stacking Interactions | Polar residues (e.g., Ser, Thr), Aromatic residues (e.g., Phe) | rcsb.org |
| Arabinose Sugar (2'-OH) | Hydrogen Bond (Donor/Acceptor) | Active site residues (e.g., Asp, Glu) | acs.org |
| Arabinose Sugar (3'-OH/Phosphate) | Hydrogen Bond, Metal Coordination | Active site residues, Divalent cations (e.g., Mg²⁺) | acs.org |
Complementary Computational Modeling and Simulation Approaches
Computational modeling and simulation serve as powerful adjuncts to experimental techniques in the structural elucidation of nucleic acid components and their complexes. These in silico methods provide a framework for predicting and understanding the dynamic behavior of molecules like this compound at an atomic level, offering insights that can be difficult to capture through empirical methods alone.
Prediction and Validation of Conformational Properties
Research into the conformational behavior of arabinonucleosides within DNA duplexes has revealed a distinct preference for specific sugar puckers. Unlike natural DNA monomers, arabinonucleotides demonstrate a clear preference for either the C3'-endo (North) or C2'-endo (South) conformation of the furanose ring, a preference that is influenced by the position of the phosphate group. oup.com For an arabinose-containing nucleotide unit that is not phosphorylated at the 3' position but is adjacent to a nick, the conformation is predominantly N-type (C3'-endo). oup.com However, computational and experimental data suggest that when the arabinose derivative contains a phosphate group at the 3'-position, as in this compound, the conformation of the furanose ring shifts from the N-type to the S-type (C2'-endo). oup.com This change ensures a pseudo-axial position for the reacting group, which is considered optimal for interaction. oup.com
Molecular mechanics and quantum mechanics calculations are employed to generate potential energy surfaces, which map the stability of different conformations. These predictions are then often validated by comparison with experimental data from techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, which can provide information about sugar pucker and internuclear distances in solution. cdnsciencepub.comcdnsciencepub.com
Table 1: Predicted Conformational Preferences of Arabinonucleoside Units in a Duplex Context
| Derivative Feature | Furanose Ring Pucker | Conformation Type | Reference |
| Arabinonucleoside (as phosphate acceptor) | C3'-endo | N-type | oup.com |
| Arabinonucleoside-3'-phosphate | C2'-endo | S-type | oup.com |
Analysis of Binding Interactions within Molecular Complexes
Molecular dynamics (MD) simulations and docking studies are critical for analyzing the binding of this compound to target proteins. These computational tools allow for the detailed examination of the intermolecular forces that govern complex formation and stability.
An example of such analysis involves the study of pyrimidinyl phosphonucleotide inhibitors binding to the active site of enzymes like Bovine Seminal Ribonuclease (BS-RNase). rcsb.org this compound is identified as a ligand for this enzyme. rcsb.org Computational models, often built upon high-resolution crystal structures, can map the intricate network of interactions between the inhibitor and the enzyme's active site residues. rcsb.orgacs.org
These interactions typically include:
Hydrogen Bonds: The uracil base and the phosphate group of the ligand can form specific hydrogen bonds with amino acid side chains and backbone atoms of the protein.
Electrostatic Interactions: The negatively charged phosphate group is crucial for forming strong electrostatic interactions or salt bridges with positively charged residues in the active site, such as lysine or arginine. acs.org
Hydrophobic Interactions: The uracil ring can engage in hydrophobic or stacking interactions with aromatic residues like tyrosine or phenylalanine within the binding pocket.
Simulations can predict the binding affinity (Ki) and provide a structural rationale for the observed potency of an inhibitor. For instance, studies on the binding of uridine 3'-phosphate, a closely related compound, to BS-RNase have identified key active site residues involved in the binding, which provides a model for understanding the interactions of this compound. rcsb.org
Table 2: Representative Binding Interactions for Pyrimidinyl Phosphonucleotides in the BS-RNase Active Site
| Protein Residue | Inhibitor Moiety | Type of Interaction | Reference |
| His119 | Phosphate Group | Hydrogen Bond / Electrostatic | rcsb.org |
| Lys41 | Phosphate Group | Hydrogen Bond / Electrostatic | rcsb.org |
| Gln11 | Uracil Ring | Hydrogen Bond | rcsb.org |
| Phe120 | Uracil Ring | Stacking/Hydrophobic | rcsb.org |
Advanced Research Methodologies and Future Directions in Uracil Arabinose 3 Phosphate Studies
Development and Optimization of Chemo-Enzymatic Synthesis and Biocatalytic Processes
The synthesis of nucleoside analogues, including those containing arabinose, has traditionally been a complex and often inefficient process. However, the integration of enzymatic methods with chemical synthesis, known as chemo-enzymatic synthesis, has opened new avenues for the efficient and selective production of these compounds. researchgate.nettandfonline.com
Biocatalytic processes, which utilize enzymes or whole-cell systems, offer several advantages over purely chemical methods. These include higher regio- and stereoselectivity, milder reaction conditions, and a reduced environmental footprint. researchgate.netmdpi.com Nucleoside phosphorylases (NPs) are a key class of enzymes in this field, catalyzing the reversible phosphorolysis of nucleosides. researchgate.netmdpi.com This reaction can be harnessed in transglycosylation processes, where a sugar moiety is transferred from a donor nucleoside to a new base, to produce a variety of nucleoside analogues. researchgate.netnih.gov
An emerging and powerful strategy is the use of continuous flow biocatalysis. tandfonline.com In this approach, substrates are continuously passed through a reactor containing immobilized enzymes, allowing for precise control over reaction parameters and leading to higher productivity. researchgate.net
Key Research Findings in Chemo-Enzymatic Synthesis:
| Research Area | Key Findings | References |
| Enzyme Discovery and Engineering | Identification and engineering of thermostable nucleoside phosphorylases for improved activity and substrate scope. | tandfonline.com |
| Process Optimization | Implementation of ATP recycling systems and removal of inhibitory byproducts to enhance reaction yields. | tandfonline.com |
| Immobilization Techniques | Successful immobilization of enzymes for improved downstream processing and reusability. | tandfonline.comtandfonline.com |
| Flow Biocatalysis | Development of continuous flow systems for the efficient, preparative-scale synthesis of nucleoside analogues like vidarabine (B1017). | researchgate.net |
| One-Pot Cascades | Design of multi-enzyme, one-pot cascade reactions for the synthesis of complex nucleosides, such as clofarabine. beilstein-journals.org | beilstein-journals.orgacs.org |
Genetic Engineering and Metabolic Engineering for Pathway Manipulation
Engineering Microbial Systems for Arabinoside Derivative Production
Metabolic engineering of microbial systems, such as Escherichia coli, presents a promising avenue for the sustainable production of arabinoside derivatives and other nucleoside analogues. acs.orgmdpi.com By manipulating the genetic and regulatory processes within these microorganisms, it is possible to redirect metabolic fluxes towards the synthesis of desired products. acs.orgmdpi.com
A key strategy involves the overexpression of genes encoding enzymes crucial for the target biosynthetic pathway. acs.org For example, the production of pseudouridine (B1679824) in E. coli was significantly enhanced by overexpressing specific pseudouridine synthase and phosphatase genes. acs.org Conversely, the deletion of genes involved in competing metabolic pathways or those encoding negative regulators can further increase the yield of the desired compound. acs.org
The development of inducible expression systems, such as the arabinose-inducible system in Corynebacterium glutamicum, allows for precise control over the expression of engineered pathways. nih.gov This level of control is crucial for optimizing production and minimizing the metabolic burden on the host organism. mdpi.comnih.gov
Strategies for Engineering Microbial Systems:
| Strategy | Description | Example | References |
| Gene Overexpression | Increasing the expression of key enzymes in the desired biosynthetic pathway. | Overexpression of psuG and yjjG for pseudouridine production in E. coli. | acs.org |
| Gene Deletion | Removing genes from competing pathways or those that negatively regulate the target pathway. | Deletion of psuT to increase pseudouridine yield. | acs.org |
| Inducible Expression Systems | Using inducible promoters to control the timing and level of gene expression. | Arabinose-inducible system in Corynebacterium glutamicum. | nih.gov |
| Fusion Enzymes | Genetically linking two or more enzymes to create a single, multifunctional protein. | Fusion of purine (B94841) and pyrimidine (B1678525) nucleoside phosphorylases for one-pot synthesis. | mdpi.comnih.gov |
Investigating Gene Regulation in Engineered Metabolic Pathways
Understanding and manipulating gene regulation is a critical aspect of metabolic engineering. acs.org The expression of genes within an engineered pathway must be carefully balanced to avoid the accumulation of toxic intermediates and to ensure the efficient conversion of substrate to product.
The use of inducible promoters, as mentioned previously, is a fundamental tool for controlling gene expression. nih.gov These systems allow for the activation of the engineered pathway at a specific time during cell growth, often after the biomass has reached a certain density. acs.org
Furthermore, the study of native regulatory networks can provide insights into how to best integrate an engineered pathway into the host's metabolism. This includes understanding the roles of transcriptional regulators and small molecule effectors that may influence the expression of key enzymes. The regulation of genes involved in nucleotide metabolism, for instance, is often tightly controlled to maintain a balanced pool of precursors for DNA and RNA synthesis. mdpi.com By understanding these native control mechanisms, researchers can devise strategies to bypass them or co-opt them for the benefit of the engineered pathway.
Theoretical and Experimental Advancement in Prebiotic Chemistry
Further Elucidation of Non-Enzymatic Nucleotide Synthesis Mechanisms
The question of how the building blocks of life, such as nucleotides, first arose on a prebiotic Earth is a central theme in origins of life research. khanacademy.orgwikipedia.org A significant challenge has been to explain the selective formation of ribonucleotides, the components of RNA, from a complex mixture of starting materials. springernature.com
Recent breakthroughs have demonstrated plausible prebiotic pathways for the synthesis of pyrimidine ribonucleotides that bypass the need for free ribose and nucleobases. acs.org These pathways often proceed through intermediates like arabinose amino-oxazoline. acs.org Intriguingly, these synthetic routes can also lead to the formation of arabinonucleotides, suggesting that the first genetic polymers may have been a heterogeneous mix of RNA and arabinonucleic acid (ANA). acs.orgnih.gov
The non-enzymatic, template-directed polymerization of nucleotides is another critical area of investigation. nih.gov This process, which is thought to be a precursor to enzymatic replication, involves the joining of activated nucleotides on an RNA template. nih.govresearchgate.net Studies have shown that the canonical 3'-5' phosphodiester bond formation is kinetically favored over other possible linkages, providing a potential mechanism for the emergence of homogeneous RNA from a "messy" prebiotic environment. acs.org Furthermore, the discovery that short, activated oligonucleotides can catalyze primer extension represents a significant step towards understanding how longer genetic polymers could have formed. nih.gov
Key Concepts in Non-Enzymatic Nucleotide Synthesis:
| Concept | Description | Significance | References |
| Bypassing Free Ribose | Synthesis of ribonucleotides through intermediates like arabinose amino-oxazoline, avoiding the instability of free ribose. | Provides a more plausible route for prebiotic nucleotide formation. | acs.org |
| Heterogeneous Polymers | The likely co-synthesis of ribonucleotides and arabinonucleotides, leading to mixed RNA/ANA polymers. | Suggests that early genetic systems may have been more complex than previously thought. | acs.orgnih.gov |
| Kinetic Selection | The faster rate of formation of 3'-5' phosphodiester bonds compared to other linkages. | Explains the emergence of the canonical RNA backbone. | acs.org |
| Oligonucleotide Catalysis | The acceleration of primer extension by short, activated oligonucleotides. | Offers a mechanism for the non-enzymatic synthesis of longer RNA strands. | nih.gov |
Research into the Origins and Evolution of Genetic Polymers and Metabolism
The "RNA world" hypothesis posits that RNA was the primary genetic and catalytic molecule in early life. harvard.edu However, the challenges associated with the prebiotic synthesis and stability of RNA have led to the exploration of alternative genetic polymers, or "XNAs" (xeno-nucleic acids). springernature.com
Threose nucleic acid (TNA) is a prominent candidate for a pre-RNA genetic system. nih.govevolutionnews.org TNA has a simpler four-carbon sugar backbone compared to the five-carbon ribose of RNA, and it can form stable duplexes and exchange genetic information with RNA. nih.govnih.govnasa.gov The fact that TNA can be evolved in vitro to perform specific functions, such as binding to a target molecule, lends support to the idea that it could have served as an ancestral genetic system. harvard.edunih.gov
The co-evolution of genetic and metabolic systems is another area of active research. nih.gov The "metabolism-first" hypothesis suggests that self-sustaining metabolic networks preceded the emergence of genetic polymers. isciii.essciencedaily.com However, other models propose a coordinated and synchronized evolution of both systems. nih.gov The stable complex evolution model, for instance, suggests that enzymes evolved their functions by forming stable complexes with their substrates, and that metabolic reactions arose as an adaptive response to the lack of essential molecules. nih.gov
The study of heterogeneous genetic polymers, containing both RNA and other nucleotides like those derived from arabinose, is crucial for understanding the transition to the modern DNA-RNA-protein world. nih.gov Research suggests that while arabinonucleotides can be incorporated into a growing RNA chain, the process is significantly slower than the incorporation of ribonucleotides. acs.org This kinetic disadvantage may have been a key factor in the eventual selection of RNA as the primary genetic polymer. misciwriters.com
Application of Integrated Structural Biology Techniques for Macromolecular Complexes
The study of Uracil (B121893) arabinose-3'-phosphate and related arabinonucleotides within macromolecular complexes is greatly enhanced by an integrated structural biology approach. This strategy combines multiple biophysical and computational techniques to provide a comprehensive understanding of structure, dynamics, and function that a single method cannot achieve alone. nih.gov Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and cryogenic electron microscopy (cryo-EM) are central to elucidating the roles of these modified nucleotides in biological systems. nih.gov
X-ray crystallography has provided atomic-resolution insights into how arabinose-containing nucleotides interact with proteins. A key example is the structural analysis of Bovine Seminal Ribonuclease (BS-RNase), a potent antitumor agent, in complex with various pyrimidinyl phosphonucleotide inhibitors. rcsb.org In one such study, the crystal structure of BS-RNase was determined with Uracil arabinose-3'-phosphate bound in its active site, revealing the precise molecular interactions responsible for inhibition. rcsb.org This high-resolution data is critical for the structure-based design of more potent and specific inhibitors. rcsb.orgmdpi.com
NMR spectroscopy offers complementary data on the solution-state structure and dynamics of nucleic acids containing arabinose. Solution NMR studies on arabino nucleic acids (ANA) have been crucial in defining their conformational preferences. These studies have shown that arabinose sugars in a double-helical context predominantly adopt a C2'-endo sugar pucker. nih.gov This contrasts with the typical C3'-endo pucker of A-form RNA, highlighting how a single stereochemical change at the 2'-position significantly alters the sugar-phosphate backbone geometry. nih.gov Furthermore, 1D NMR techniques like ¹H-NMR are routinely used to confirm the covalent structure of enzymatically synthesized arabinose-containing compounds. tandfonline.comresearchgate.net
The cryo-EM revolution has made it possible to determine the structures of large, dynamic, and transient ribonucleoprotein (RNP) complexes that are often difficult to crystallize. nih.govnanoimagingservices.com Recent advancements in cryo-EM have achieved resolutions that allow for the direct visualization of modified nucleotides within large assemblies like the ribosome. oup.com While specific cryo-EM structures featuring this compound are not yet prevalent, the technology provides a powerful tool for future studies. It can be used to capture snapshots of arabinose-modified oligonucleotides as they interact with large cellular machinery, such as polymerases or RNA-induced silencing complexes, providing invaluable mechanistic insights. nih.govnanoimagingservices.combiorxiv.org
Integrating data from these primary techniques with methods like small-angle scattering (SAS) and computational modeling allows for a multi-scale understanding of macromolecular complexes. nih.gov This integrative approach is essential for building accurate models of how the unique structural properties of this compound and related arabinonucleotides influence the architecture and function of the proteins and nucleic acids they interact with. researchgate.net
Emerging Research Areas and Potential Applications
Research into this compound and its derivatives is expanding from fundamental chemistry into promising new areas, particularly in therapeutics and as specialized research tools.
One of the most significant emerging applications is in the development of novel therapeutics. The demonstrated ability of related pyrimidinyl phosphonucleotides to inhibit enzymes like BS-RNase provides a foundation for designing drugs that could modulate the activity of ribonucleases involved in disease. rcsb.org The structural insights gained from these inhibitor complexes are crucial for developing agents that could, for instance, mitigate the toxic side effects of therapeutic enzymes. rcsb.org More broadly, oligonucleotides modified with arabinose (ANA) or its derivatives, such as 2'-fluoroarabino nucleic acid (FANA), are being explored as therapeutic aptamers and antisense agents. nih.gov These modified nucleic acids exhibit increased resistance to nuclease degradation, a highly desirable property for drugs. nih.gov A notable example is the selection of FANA aptamers that bind to HIV-1 integrase with picomolar affinity, potently inhibiting its activity and demonstrating the potential of arabinose-modified nucleic acids in creating unique structural conformations for high-affinity drug targeting. acs.org
Another major research area is the use of arabinose-containing nucleotides to probe fundamental biological processes, especially in the fields of prebiotic chemistry and synthetic biology. This compound is a key intermediate in proposed pathways for the prebiotic synthesis of nucleotides, a central puzzle in origin-of-life research. ucl.ac.ukmdpi.com Studies investigating the formation of arabinose phosphates and their subsequent conversion to nucleotides under prebiotically plausible conditions continue to be an active field of inquiry. mdpi.com In synthetic biology, the unique properties of ANA, such as its ability to form stable duplexes with RNA, are being harnessed. nih.gov This allows for the in vitro selection of ANA molecules with specific functions, potentially leading to the creation of novel catalysts (xylosymes) or binding agents for research and diagnostic purposes. nih.gov
The unique structural and chemical properties of this compound and its derivatives ensure their continued relevance in advanced biochemical and biomedical research, from designing next-generation therapeutics to unraveling the origins of life.
Data Tables
Table 1: Summary of Research Findings for this compound and Related Compounds
| Research Area | Compound/Complex | Technique(s) Used | Key Findings | Reference(s) |
| Enzyme Inhibition | Bovine Seminal Ribonuclease (BS-RNase) in complex with this compound | X-ray Crystallography, Enzyme Kinetics | Provided atomic-resolution details of the inhibitor binding in the active site, guiding the design of more potent inhibitors. | rcsb.org |
| Nucleic Acid Structure | Arabino Nucleic Acid (ANA) duplexes | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determined that arabinose sugars adopt a C2'-endo conformation in solution, altering the backbone geometry compared to RNA. | nih.gov |
| Therapeutic Aptamers | 2'-fluoroarabino nucleic acid (FANA) aptamer binding to HIV-1 Integrase | SELEX (Systematic Evolution of Ligands by Exponential Enrichment), Binding Assays | Selected a FANA aptamer with picomolar affinity for HIV-1 integrase, demonstrating potent inhibition and therapeutic potential. | acs.org |
| Prebiotic Chemistry | Prebiotic synthesis pathways | Organic Synthesis, HPLC, NMR | This compound is an intermediate in plausible prebiotic routes to pyrimidine nucleotides. | ucl.ac.ukmdpi.com |
| Structural Characterization | Enzymatically synthesized arabinose-1-phosphate | ¹³C NMR Spectroscopy | Confirmed the chemical structure of the arabinose phosphate (B84403) product from enzymatic reactions. | tandfonline.com |
Q & A
Basic: What are the primary synthetic and metabolic pathways for uracil arabinose-3'-phosphate in microbial systems?
Answer:
this compound (UAP) is synthesized via enzymatic pathways involving nucleotide metabolism. Key enzymes include pseudouridine-5'-phosphate synthetase (YeiN), which catalyzes the reaction between uracil and D-ribose 5-phosphate to form pseudouridine-5'-phosphate . In microbial systems like Escherichia coli, phosphate starvation triggers RNA degradation, releasing uracil derivatives that may feed into salvage pathways for nucleotide recycling . Methodologically, gene knockout techniques (e.g., Red recombinase-mediated PCR targeting) can identify essential genes in UAP biosynthesis , while HPLC quantifies cellular uracil levels under varying metabolic conditions .
Basic: How can the structural properties of this compound be characterized experimentally?
Answer:
Structural characterization employs spectroscopic and computational methods. For example:
- Ionic interactions : Divalent cations (e.g., Ca²⁺, Mg²⁺) reduce the activity coefficient of uridine phosphates, affecting stability measurements via UV-Vis spectroscopy .
- Electronic structure analysis : Density functional theory (DFT) calculations, such as ΔSCF methods, model electronic density differences between ground and excited states in uracil derivatives .
- Chromatography : Reverse-phase HPLC with UV detection separates UAP from complex mixtures, validated against standards .
Advanced: How do experimental conditions (e.g., ionic strength, pH) influence the stability and reactivity of this compound?
Answer:
Divalent ions (Ca²⁺, Mg²⁺) enhance the stability of uridine phosphates by shielding negatively charged phosphate groups, as shown in uridine-3'-phosphate studies . At higher ionic strengths (>0.1 M NaCl), electrostatic repulsion decreases, reducing aggregation. pH also modulates protonation states: near-neutral pH (6.5–7.5) optimizes enzymatic activity for pseudouridine-5'-phosphate synthetase . Methodologically, buffer optimization and ion-specific electrodes are critical for reproducible kinetic assays.
Advanced: What challenges arise when quantifying this compound in cellular extracts, and how can they be addressed?
Answer:
Key challenges include:
- Matrix interference : Co-eluting metabolites (e.g., uridine, uracil) require chromatographic separation via HPLC with tandem mass spectrometry (LC-MS/MS) .
- Instability : Phosphate ester bonds in UAP are labile under acidic conditions. Samples should be flash-frozen in liquid nitrogen and analyzed immediately .
- Low abundance : Isotope dilution assays with ¹⁴C-labeled uracil improve sensitivity in tracer studies .
Advanced: How can contradictory data on enzymatic kinetics of pseudouridine-5'-phosphate synthetase be resolved?
Answer:
Discrepancies in reported Km and Vmax values often stem from:
- Substrate purity : Contaminants in commercial uracil or ribose-5-phosphate alter kinetics. Purity should be verified via NMR or mass spectrometry .
- Cofactor requirements : Mg²⁺ or Ca²⁺ concentrations must be standardized, as divalent ions modulate enzyme activity .
- Assay conditions : Pre-steady-state kinetic analyses (stopped-flow methods) distinguish rate-limiting steps from equilibrium effects .
Basic: What is the role of this compound in RNA modification and nucleotide recycling?
Answer:
UAP intermediates contribute to RNA modification pathways, such as pseudouridylation, which enhances RNA stability and translational fidelity . During phosphate starvation in E. coli, rRNA degradation releases uracil, which is recycled via salvage pathways into nucleotides like UAP . Mutants with defective OMP decarboxylase (e.g., pyrG89 in Aspergillus) accumulate uracil, disrupting nucleotide balance and triggering stress responses .
Advanced: What experimental models are suitable for studying the catabolism of this compound under stress conditions?
Answer:
- Microbial models : E. coli under phosphate starvation (via pst/pho regulon mutants) reveals UAP degradation dynamics .
- Fungal systems : Aspergillus nidulans pyrG mutants (defective in UMP synthesis) highlight uracil toxicity and adaptive responses .
- In vitro reconstitution : Purified enzymes (e.g., pseudouridine-5'-phosphate synthetase) allow controlled study of substrate specificity and inhibition .
Advanced: How can computational methods enhance the study of this compound interactions?
Answer:
- Molecular dynamics (MD) : Simulates UAP binding to enzymes or ions, predicting binding affinities and conformational changes .
- Quantum mechanics/molecular mechanics (QM/MM) : Models transition states in enzymatic reactions (e.g., YeiN catalysis) .
- Machine learning : Predicts metabolic pathways using genomic data (e.g., KEGG annotations for pyrimidine metabolism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
